Sp-5,6-dichloro-cBIMPS is classified as a synthetic analog of cyclic AMP. It is primarily utilized in biochemical research to study the activation of protein kinase A and its downstream effects in cellular systems. The compound is commercially available from various suppliers, including APExBIO and BIOLOG Life Science Institute, which provide detailed specifications regarding its purity and handling .
The synthesis of Sp-5,6-dichloro-cBIMPS involves several chemical reactions that modify the structure of cyclic AMP to enhance its stability and potency. The compound is synthesized through a series of steps that typically include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to verify the purity of the final product.
Sp-5,6-dichloro-cBIMPS has a complex molecular structure characterized by:
The structural data indicate that Sp-5,6-dichloro-cBIMPS possesses significant lipophilicity, which facilitates its permeability across cellular membranes .
Sp-5,6-dichloro-cBIMPS participates in several biochemical reactions primarily related to the activation of protein kinase A. Key reactions include:
The activation mechanism involves competition with natural cyclic AMP for binding sites on protein kinase A. Studies have shown that Sp-5,6-dichloro-cBIMPS exhibits higher resistance to hydrolysis compared to other cyclic AMP analogs like 8-pCPT-cAMP .
The mechanism of action for Sp-5,6-dichloro-cBIMPS centers around its role as an agonist for protein kinase A:
Experimental data indicate that Sp-5,6-dichloro-cBIMPS can reproduce phosphorylation patterns similar to those induced by prostaglandin E1 in human platelets .
Relevant data include:
Sp-5,6-dichloro-cBIMPS is widely used in scientific research for:
Sp-5,6-dichloro-cBIMPS (sodium salt) exhibits exceptional selectivity for cAMP-dependent protein kinase (PKA) due to strategic structural modifications:
Table 1: Structural Features Governing PKA Isozyme Selectivity
Structural Element | Role in Specificity | Target PKA Domain |
---|---|---|
5,6-Dichloro substitution | Enhances hydrophobic fit | Site B (RII subunit) |
Sp-phosphorothioate | Resistance to hydrolysis | CNB-B pocket |
β-D-ribofuranosyl | Maintains C3'-endo conformation | Allosteric site |
These features collectively enable >300-fold selectivity for PKA over PKG (cGMP-dependent protein kinase), as the chlorinated benzimidazole sterically clashes with PKG’s smaller binding pocket [3] [6].
The compound’s binding kinetics reveal its superiority over conventional cAMP analogs:
Table 2: Comparative Binding Kinetics of PKA Activators
Parameter | Sp-5,6-DCl-cBIMPS | 8-pCPT-cAMP | Dibutyryl-cAMP |
---|---|---|---|
Ka (PKA RII) | 30 nM | 800 nM | 2,200 nM |
Ka (PKG) | 10 µM | 1.5 µM | >100 µM |
Lipophilicity (logP) | 2.99 | 1.80 | -0.85 |
Cell Permeability | High | Moderate | Low |
Site-selective activation governs functional outcomes in PKA signaling:
Sp-5,6-DCl-cBIMPS evades metabolic degradation through multiple mechanisms:
Table 3: Hydrolysis Resistance Profile of cAMP Analogs
PDE Type | Sp-5,6-DCl-cBIMPS Hydrolysis | 8-pCPT-cAMP Hydrolysis |
---|---|---|
Type I (Ca2+/CaM) | <5% in 60 min | >70% in 60 min |
Type II (cGMP-stimulated) | <3% in 60 min | >40% in 60 min |
Type III (cGMP-inhibited) | <8% in 60 min | >90% in 60 min |
Comprehensive Compound Information
Table 4: Chemical and Biological Profile of Sp-5,6-Dichloro-cBIMPS
Attribute | Specification |
---|---|
IUPAC Name | Sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Synonyms | Sp-5,6-DCl-cBIMPS; 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate |
CAS Number (sodium salt) | 142439-96-1 |
CAS Number (free acid) | 120912-54-1 |
Molecular Formula | C12H10Cl2N2O5PS·Na |
Molecular Weight | 419.18 g/mol |
Purity | >95%–99% (HPLC) |
Solubility | 100 mM in DMSO; 25 mM in water |
Primary Target | cAMP-dependent protein kinase (PKA) |
Ka (PKA) | 30 nM |
Ka (PKG) | 10 µM |
Lipophilicity (logP) | 2.99 |
Key References | [1] [3] [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7